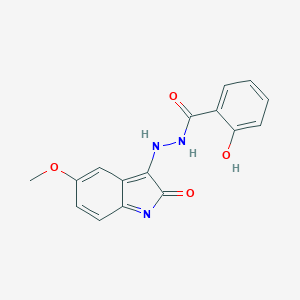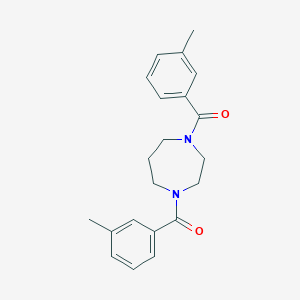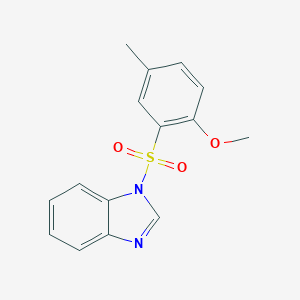![molecular formula C15H17N5O4S B246389 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B246389.png)
2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide, also known as MTAA, is a chemical compound that has been widely studied for its potential applications in scientific research. MTAA is a thiadiazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide is not fully understood, but it is thought to exert its effects through the modulation of various signaling pathways and cellular processes. 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, which may contribute to its anti-cancer activity. In addition, 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide has been shown to modulate the activity of ion channels and neurotransmitter receptors, which may underlie its effects on neuronal function.
Biochemical and Physiological Effects:
2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, modulation of ion channel and neurotransmitter receptor activity, and inhibition of DNA synthesis and repair enzymes. These effects suggest that 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide may have potential therapeutic applications in a variety of disease states.
実験室実験の利点と制限
One advantage of using 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide in lab experiments is its broad range of potential applications, which makes it a versatile tool for investigating various biological processes. However, one limitation is that the exact mechanism of action of 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide. One area of interest is the development of new compounds based on the 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide scaffold with improved activity and specificity. Another area of interest is the investigation of the molecular mechanisms underlying the effects of 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide on ion channels and neurotransmitter receptors, which may provide insights into the development of new therapies for neurological disorders. Finally, further research is needed to fully understand the anti-cancer activity of 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide and to determine its potential as a therapeutic agent for cancer treatment.
合成法
2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide can be synthesized using a variety of methods, including the reaction of 4-morpholin-4-yl-1,2,5-thiadiazol-3-amine with ethyl 2-bromoacetate, followed by reaction with methyl hydrazinecarboxylate and 6-oxocyclohexa-2,4-dien-1-ylideneacetic acid. The resulting product can be purified using column chromatography and characterized using various analytical techniques such as NMR and IR spectroscopy.
科学的研究の応用
2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurobiology, and drug discovery. In cancer research, 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new anti-cancer drugs. In neurobiology, 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide has been shown to modulate the activity of ion channels and neurotransmitter receptors, suggesting that it may have therapeutic potential for the treatment of neurological disorders. In drug discovery, 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide has been used as a scaffold for the development of new compounds with improved activity and specificity.
特性
分子式 |
C15H17N5O4S |
|---|---|
分子量 |
363.4 g/mol |
IUPAC名 |
2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N//'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide |
InChI |
InChI=1S/C15H17N5O4S/c21-12-4-2-1-3-11(12)9-16-17-13(22)10-24-15-14(18-25-19-15)20-5-7-23-8-6-20/h1-4,9,16H,5-8,10H2,(H,17,22)/b11-9+ |
InChIキー |
TYTGDKAOGJWARW-PKNBQFBNSA-N |
異性体SMILES |
C1COCCN1C2=NSN=C2OCC(=O)NN/C=C/3\C=CC=CC3=O |
SMILES |
C1COCCN1C2=NSN=C2OCC(=O)NNC=C3C=CC=CC3=O |
正規SMILES |
C1COCCN1C2=NSN=C2OCC(=O)NNC=C3C=CC=CC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzoic acid 4-[(pyridine-3-carbonyl)-hydrazonomethyl]-phenyl ester](/img/structure/B246310.png)



![Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B246324.png)



![5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B246340.png)

![3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B246346.png)
![N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide](/img/structure/B246348.png)